molecular formula C10H14ClNS B1420206 3-[(3-Chlorobenzyl)thio]-1-propanamine CAS No. 1185320-24-4

3-[(3-Chlorobenzyl)thio]-1-propanamine

Cat. No. B1420206
M. Wt: 215.74 g/mol
InChI Key: RPKSLIJHMBOHQI-UHFFFAOYSA-N
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Description

The molecule “3-[(3-Chlorobenzyl)thio]-1-propanamine” contains a total of 27 bonds. There are 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .


Synthesis Analysis

While specific synthesis methods for “3-[(3-Chlorobenzyl)thio]-1-propanamine” were not found, similar compounds have been synthesized via multi-step reactions . For instance, 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties were synthesized by multi-step reactions under microwave-assisted conditions .


Molecular Structure Analysis

The molecular weight of “3-[(3-Chlorobenzyl)thio]-1-propanamine” is calculated to be 215.74286 g/mol . The molecular formula is C10H14ClNS .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[(3-Chlorobenzyl)thio]-1-propanamine” were not found, similar compounds have shown various biological activities. For instance, 1,2,4-triazole derivatives containing a pyrazole ring exhibited moderate fungicidal activity .


Physical And Chemical Properties Analysis

The physical form of “3-[(3-Chlorobenzyl)thio]-1-propanamine” is liquid . Other physical and chemical properties like boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Analytical Methods Development

Research has been conducted on the analytical methods for the identification and characterization of compounds structurally related to "3-[(3-Chlorobenzyl)thio]-1-propanamine". For instance, liquid chromatographic and mass spectral analysis techniques have been developed to distinguish regioisomers of MDMA and similar compounds, highlighting the importance of analytical chemistry in identifying and characterizing such chemicals (Noggle, Clark, Bouhadir, & Deruiter, 1991) (Deruiter, Clark, & Noggle, 1990).

Design and Synthesis of Novel Compounds

Research into the design and synthesis of novel propanamine derivatives, such as the development of novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, showcases the potential for creating new molecules with unique properties for further investigation (Jing, 2010).

Pharmacological Research

Studies on compounds like "3-[(3-Chlorobenzyl)thio]-1-propanamine" often involve pharmacological research to explore their potential therapeutic applications. For example, research on similar compounds has explored their antidepressant properties, indicating the potential for pharmacological applications in mental health treatment (Bailey et al., 1985).

Radiolabeled Compound Synthesis

The synthesis of radiolabeled compounds, such as [14C]L-637,510, a potential muscle relaxant, demonstrates the utility of such compounds in metabolism studies and pharmacokinetic research, which can be highly relevant to the study of "3-[(3-Chlorobenzyl)thio]-1-propanamine" (O'Connor et al., 1991).

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,5-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKSLIJHMBOHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorobenzyl)thio]-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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